2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-phenylacetamide
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Overview
Description
2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE is a complex organic compound that features a benzodiazole ring, a phenylacetamide group, and a chlorinated methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Attachment of the Chlorinated Methylphenoxy Group: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the chlorinated methylphenoxy intermediate.
Coupling with Phenylacetamide: The final step involves coupling the benzodiazole intermediate with phenylacetamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated methylphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules like proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with aromatic residues in proteins, while the phenylacetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLORO-2-METHYLPHENOXY)PROPANOIC ACID: Known for its herbicidal properties.
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYLPROPIONIC ACID: Used in organic synthesis.
4-CHLORO-2-(2,4-DICHLORO-6-METHYLPHENOXY)-1-METHYL-7: Exhibits potent binding inhibition activity.
Uniqueness
2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-PHENYLACETAMIDE is unique due to its combination of a benzodiazole ring and a chlorinated methylphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-[2-[(4-chloro-3-methylphenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-16-13-18(11-12-19(16)24)29-15-22-26-20-9-5-6-10-21(20)27(22)14-23(28)25-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
KOPPOKHXOZHBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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